molecular formula C18H14N4OS2 B11369832 4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide

4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11369832
M. Wt: 366.5 g/mol
InChI Key: AIBDABJFVDKQAT-UHFFFAOYSA-N
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Description

4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 6-methyl-1,3-benzothiazole-2-amine with 4-methylbenzoyl chloride to form an intermediate, which is then reacted with thiosemicarbazide under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or proteins involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzothiazole ring with a thiadiazole moiety makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C18H14N4OS2

Molecular Weight

366.5 g/mol

IUPAC Name

4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]thiadiazole-5-carboxamide

InChI

InChI=1S/C18H14N4OS2/c1-10-3-8-14-15(9-10)24-18(20-14)12-4-6-13(7-5-12)19-17(23)16-11(2)21-22-25-16/h3-9H,1-2H3,(H,19,23)

InChI Key

AIBDABJFVDKQAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(N=NS4)C

Origin of Product

United States

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